Monacolin L Acid Lithium Salt
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Overview
Description
Monacolin L Acid Lithium Salt is a derivative of Monacolin L, a compound produced by the fermentation of Monascus species. Monacolin L is a polyketide secondary metabolite known for its role in inhibiting cholesterol synthesis. The lithium salt form enhances its stability and solubility, making it more suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monacolin L Acid Lithium Salt can be synthesized by converting Monacolin L lactone to its acid form, followed by neutralization with lithium hydroxide. The reaction typically involves dissolving Monacolin L lactone in a solvent like tetrahydrofuran (THF) and adding lithium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of Monacolin L involves the fermentation of Monascus species under optimized conditions. Factors such as initial moisture content, pH, inoculum size, and fermentation time are crucial for maximizing yield. Solid-state fermentation (SSF) is preferred over submerged fermentation (SmF) due to its higher efficiency .
Chemical Reactions Analysis
Types of Reactions: Monacolin L Acid Lithium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of dihydromonacolin L to monacolin J by cytochrome P450 monooxygenase.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Monacolin J.
Reduction: Reduced forms of Monacolin L derivatives.
Substitution: Substituted Monacolin L derivatives.
Scientific Research Applications
Monacolin L Acid Lithium Salt has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various derivatives with potential pharmaceutical applications.
Biology: Studied for its role in inhibiting cholesterol synthesis and its effects on cellular pathways.
Medicine: Potential therapeutic agent for hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the production of functional foods and dietary supplements
Mechanism of Action
Monacolin L Acid Lithium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), a key enzyme in the cholesterol biosynthesis pathway. This inhibition reduces the synthesis of cholesterol, leading to lower blood cholesterol levels. The compound interacts with the active site of HMGR, preventing the conversion of HMG-CoA to mevalonate .
Comparison with Similar Compounds
Monacolin K (Lovastatin): Another polyketide secondary metabolite with similar cholesterol-lowering effects.
Compactin (Mevastatin): A structurally related compound with similar inhibitory effects on HMGR.
Uniqueness: Monacolin L Acid Lithium Salt is unique due to its specific structural features and enhanced stability in the lithium salt form. This makes it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C19H30LiO4 |
---|---|
Molecular Weight |
329.4 g/mol |
InChI |
InChI=1S/C19H30O4.Li/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-15(20)10-16(21)11-19(22)23;/h4-5,9,12-13,15-18,20-21H,3,6-8,10-11H2,1-2H3,(H,22,23);/t12-,13+,15-,16-,17+,18+;/m1./s1 |
InChI Key |
QHKKKDDIHVSMIS-NCJNBGFMSA-N |
Isomeric SMILES |
[Li].C[C@@H]1CC[C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
[Li].CC1CCC2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
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